1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C22H21Cl2N5O2S and its molecular weight is 490.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a piperazine moiety, a thiazole ring, and a urea linkage, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Cytotoxicity Studies
A study published in MDPI highlighted the synthesis of various piperazine derivatives and their cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that:
- Compound 4e and Compound 4i , structurally similar to our compound of interest, demonstrated high selectivity and cytotoxicity towards cancer cells with IC50 values of 12.5 µM for MCF-7 and 0.2 µM for A549 (lung cancer) cells .
These findings suggest that the structural components of the target compound may also confer similar anticancer properties.
The mechanism through which this compound exerts its biological effects can be attributed to several pathways:
- Induction of Apoptosis : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S and G2/M phases in treated cancer cells, preventing their proliferation .
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds related to this compound:
Study | Compound | Cell Line | IC50 Value | Mechanism |
---|---|---|---|---|
4e | MCF-7 | 12.5 µM | Apoptosis induction | |
4i | A549 | 0.2 µM | Cell cycle arrest | |
4c | HeLa | 4.2 µM | Apoptosis induction |
These studies illustrate the potential of this compound as an effective anticancer agent.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N5O2S/c23-15-4-6-17(7-5-15)25-21(31)27-22-26-18(14-32-22)13-20(30)29-10-8-28(9-11-29)19-3-1-2-16(24)12-19/h1-7,12,14H,8-11,13H2,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLJZXULVOJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.